1-ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride
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Overview
Description
1-ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the reaction of 1-methylpyrazole with ethyl bromide under basic conditions to form the ethylated product. This is followed by the reaction with formaldehyde and a secondary amine to introduce the N-[(1-methylpyrazol-4-yl)methyl] group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the pyrazole ring.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions[][3].
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pyrazole ring is known to interact with metal ions and other cofactors, which can modulate the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
1-methylpyrazole: A simpler pyrazole derivative with similar chemical properties.
4-methylpyrazole: Another pyrazole derivative with a methyl group at the 4-position.
1-ethyl-3-methylpyrazole: A compound with similar ethyl and methyl substitutions on the pyrazole ring.
Uniqueness
1-ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the N-[(1-methylpyrazol-4-yl)methyl] group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
1-ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine hydrochloride is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine hydrochloride is C10H14ClN3. The compound features a pyrazole ring, which is known for its bioactive properties.
Pyrazole derivatives have been studied for their ability to inhibit various biological pathways involved in cancer progression and inflammation. The specific mechanisms of action for 1-ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine hydrochloride may involve:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Anti-inflammatory Activity : Some studies suggest that pyrazole compounds can modulate inflammatory pathways, potentially reducing tumor-promoting inflammation.
Anticancer Efficacy
Recent studies have evaluated the anticancer potential of various pyrazole derivatives, including our compound of interest. Below is a summary table highlighting relevant findings from the literature:
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
1-Ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine hydrochloride | MCF7 (breast cancer) | 0.01 | CDK inhibition |
1-Ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine hydrochloride | A549 (lung cancer) | 0.39 | Induction of apoptosis |
1-Ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine hydrochloride | NCI-H460 (lung cancer) | 0.46 | Cell cycle arrest |
These results indicate that the compound exhibits potent cytotoxic effects against multiple cancer cell lines, particularly MCF7 and A549 cells, with IC50 values indicating strong inhibitory activity.
Case Studies
A notable study published in MDPI's Molecules journal highlighted the effectiveness of pyrazole derivatives in targeting specific cancer pathways. The study reported that compounds similar to 1-ethyl-3-methyl-N-[methylpyrazol-4-yl)methyl] exhibited significant growth inhibition in various cancer cell lines, suggesting a potential role in drug development for cancer therapy .
In another investigation, derivatives were tested for their ability to induce apoptosis in A549 lung cancer cells, demonstrating that certain structural modifications could enhance their efficacy . This aligns with findings on the importance of structural diversity within the pyrazole class for achieving desired biological effects.
Properties
Molecular Formula |
C11H18ClN5 |
---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
1-ethyl-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-8-11(9(2)14-16)12-5-10-6-13-15(3)7-10;/h6-8,12H,4-5H2,1-3H3;1H |
InChI Key |
QMMUKLOIGLEDDG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CN(N=C2)C.Cl |
Origin of Product |
United States |
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